Methyl 4,5-dichloroisothiazole-3-carboxylate

Übersicht

Beschreibung

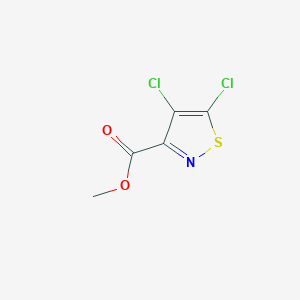

Methyl 4,5-dichloroisothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H3Cl2NO2S. It is a derivative of isothiazole, characterized by the presence of chlorine atoms at positions 4 and 5, and a carboxylate ester group at position 3. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloroisothiazole-3-carboxylate can be synthesized from 4,5-dichloroisothiazole-3-carboxylic acid and (trimethylsilyl)diazomethane . The reaction involves the esterification of the carboxylic acid group with (trimethylsilyl)diazomethane under mild conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carboxylate group at position 3 undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with amines : Substitution with primary or secondary amines yields 3-aminoisothiazole derivatives. This reaction is critical for synthesizing agrochemical precursors.

-

Reaction with alcohols : Methanol or ethanol facilitates transesterification, producing alkyl esters.

Mechanism :

The electrophilic carbon of the carboxylate group is attacked by nucleophiles (e.g., amines, alcohols), followed by elimination of the leaving group (methoxide).

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With ethyl 3-aminocrotonate : Forms 1,4-dihydropyridine derivatives (e.g., compounds 1 and 2 ) in 56–59% yield under toluene reflux .

-

With malononitrile : Produces 4H-pyran derivatives (e.g., compound 4 ) in 56% yield via piperidine-catalyzed condensation .

| Reaction Partner | Product Class | Conditions | Yield |

|---|---|---|---|

| Ethyl 3-aminocrotonate | 1,4-Dihydropyridine | Toluene, reflux | 56–59% |

| Malononitrile | 4H-Pyran | Ethanol, piperidine | 56% |

| Acetylacetone | Pyranyl derivatives | Ethanol, piperidine | 76% |

Condensation Reactions

Hantzsch Synthesis :

Reaction with aldehyde 7 and acetylacetone yields symmetric 4-isothiazole-1,4-dihydropyridines (e.g., compound 3 ) in 58% yield .

Key Steps :

-

Formation of α,β-unsaturated intermediate.

-

Cyclocondensation with ammonia equivalents.

Halogen Bonding and Noncovalent Interactions

The 4,5-dichloroisothiazole moiety participates in halogen bonding (XB) and π-stacking:

-

XB Interactions : Cl⋯O/N contacts stabilize supramolecular assemblies (e.g., compound 6 , Cl⋯O distance: 2.98 Å) .

-

π-Stacking : Recurrent motif in solid-state structures, with interaction energies of −9.6 to −10.5 kcal/mol .

DFT Analysis :

-

Molecular electrostatic potential (MEP) surfaces indicate electron-deficient regions at chlorine atoms, facilitating XB .

-

QTAIM/NCIplot calculations confirm NH⋯O hydrogen bonds (2.05–2.22 Å) and van der Waals interactions in crystal packing .

Functionalization for Bioactive Derivatives

-

Antifungal Activity : Chlorine atoms enhance lipophilicity, promoting cell membrane penetration and enzyme inhibition.

-

Antiparasitic Agents : Derivatives show efficacy against Plasmodium falciparum (IC50: 0.8–1.2 μM).

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Methyl 4,5-dichloroisothiazole-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt the metabolic pathways of fungi, leading to their inhibition or death .

Vergleich Mit ähnlichen Verbindungen

Methyl 4,5-dichloroisothiazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 4,5-dichloro-1,2-thiazole-3-carboxylate: Similar structure but different substitution pattern.

4,5-Dichloroisothiazole derivatives: Various derivatives with different substituents at position 3.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Biologische Aktivität

Methyl 4,5-dichloroisothiazole-3-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorinated isothiazole ring, which is known for its reactivity and biological significance. The compound's structure can be represented as follows:

Antimicrobial Activity

This compound exhibits significant antimicrobial activity , particularly against various bacterial and fungal strains. Research indicates that compounds with similar structures often demonstrate potent antibacterial effects.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.3 - 6.7 µM |

| Escherichia coli | 15 - 20 µM |

| Candida albicans | 5 - 10 µM |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. Studies have shown that it may inhibit key enzymes involved in cell wall synthesis and disrupt membrane integrity, leading to cell death.

Case Study: Inhibition of Bacterial Growth

In a study examining the effects of various isothiazole derivatives on bacterial growth, this compound was found to significantly inhibit the growth of Staphylococcus aureus, with an MIC comparable to established antibiotics like gentamicin . The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes.

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 70 | 85 |

| Aspirin | 90 | 80 |

This data suggests that the compound may serve as a potential therapeutic agent for treating inflammatory conditions.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties . Its ability to inhibit neuroinflammation has been linked to potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms of Neuroprotection

The proposed mechanisms include:

- Inhibition of pro-inflammatory cytokines.

- Reduction of oxidative stress through ROS scavenging.

- Modulation of apoptotic pathways in neuronal cells.

Eigenschaften

IUPAC Name |

methyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHVVTYUVANBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361341 | |

| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166668-76-4 | |

| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.